2-Amino-3-methyl-5-nitropyridine

Solid-State Chemistry Process Chemistry Crystallinity

Researchers require crystalline intermediates with reproducible reactivity and handling. This compound's defined 2-amino-3-methyl-5-nitro substitution delivers consistent solid-state stability (mp 249-260 °C) and predictable electronic properties. • Quantifiable intramolecular charge transfer (NBO E(2) up to 10.2 kcal/mol) enables rational design of NLO materials. • High-purity crystalline powder (≥98%) ensures robust, multi-step pharma synthesis. • Immediate global availability with ambient shipping simplifies procurement.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 18344-51-9
Cat. No. B021948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-5-nitropyridine
CAS18344-51-9
Synonyms3-Methyl-5-nitro-pyridin-2-ylamine; 
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
InChIKeyJLPYUDJJBGYXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methyl-5-nitropyridine Procurement Guide


2-Amino-3-methyl-5-nitropyridine (CAS 18344-51-9) is a heterocyclic aromatic amine belonging to the aminonitropyridine class, characterized by a pyridine ring substituted with amino, methyl, and nitro groups. Its molecular formula is C6H7N3O2, with a molecular weight of 153.14 g/mol. This compound is a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical development, due to the presence of both nucleophilic (amino) and electrophilic (nitro) reactive centers [1]. It is commercially available as a crystalline powder with typical purities of ≥97% and a melting point in the range of 249–260 °C [2].

1Heterocyclic building block with amino and nitro reactive centers for pharma/agrochem synthesis
2Crystalline powder with a defined, relatively high melting range supports solid-phase handling
3DFT-optimized geometry and vibrational assignments available for computational chemistry workflows

Why Generic Substitution Fails


Simple substitution of 2-amino-3-methyl-5-nitropyridine with other aminonitropyridine isomers or derivatives is not feasible because the specific 2-amino-3-methyl-5-nitro substitution pattern on the pyridine ring dictates both its solid-state properties and its electronic reactivity. Differences in melting point, as a proxy for intermolecular forces and crystallinity, can impact handling and formulation . Furthermore, computational studies reveal that the precise arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro) groups significantly alters the compound's frontier molecular orbital energies, which directly correlates with its reactivity in charge-transfer processes and its potential as a non-linear optical (NLO) material [1]. These quantifiable distinctions in physical and electronic properties confirm that this specific compound is not interchangeable with its close analogs.

!The specific 2-amino-3-methyl-5-nitro substitution pattern directly influences frontier orbital energies and reactivity; analogs with different substitution cannot reproduce these electronic properties.
!Melting point differences of >59 °C vs. simpler aminonitropyridines alter handling, crystallinity, and purification behavior; direct replacement may shift process outcomes.
!Reported HOMO-LUMO gap and intramolecular charge transfer characteristics are compound-specific; computational predictions or NLO material studies based on analogs may not transfer.

Quantitative Differentiation from Analogs


Melting Point Elevation vs. Analogs

2-Amino-3-methyl-5-nitropyridine exhibits a melting point of 249–260 °C, which is significantly higher than that of several structurally related aminonitropyridines [1]. This elevated melting point is a key differentiator for solid-state handling and purification during synthesis.

Melting Point vs. Analogs
Cross-study comparable
Target mp: 249–260 °C; comparators: 185–190 °C (2-NH₂-5-NO₂), 164–168 °C (2-NH₂-3-NO₂), 29–31 °C (2-NH₂-3-CH₃)
Higher melting range indicates stronger intermolecular forces and may support easier recrystallization and solid-phase synthesis handling.
Reported range may vary by source; standard lit. conditions.
Solid-State Chemistry Process Chemistry Crystallinity

HOMO-LUMO Gap and Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/cc-pVTZ level provide the HOMO-LUMO energy gap for 2-amino-3-methyl-5-nitropyridine, a key descriptor of chemical reactivity and kinetic stability. The value is compared against literature values for other aminonitropyridines calculated at comparable levels of theory [1][2].

HOMO-LUMO Gap
Cross-study comparable
ΔE ~3.95 eV (B3LYP/cc-pVTZ); comparator: ~3.84 eV (2-amino-5-nitropyridine, B3LYP/6-31G**)
Larger gap suggests higher kinetic stability; relevant for controlled synthetic transformations and electronic material studies.
Basis set differences may affect quantitative comparison; same computational family.
Computational Chemistry DFT Molecular Electronics

Intramolecular Charge Transfer for NLO Activity

Natural Bond Orbital (NBO) analysis of 2-amino-3-methyl-5-nitropyridine reveals significant intramolecular charge transfer (ICT) from the amino group to the nitro group, quantified by second-order perturbation stabilization energy E(2). This ICT is a prerequisite for second-order non-linear optical (NLO) properties [1][2]. While direct experimental NLO data (e.g., hyperpolarizability β) for this compound is limited, the magnitude of the calculated ICT can be compared to that of well-studied NLO-active aminonitropyridines.

ICT Stabilization Energy
Class-level inference
E(2) up to 10.2 kcal/mol (target) vs. 8.1 kcal/mol (2-amino-5-nitropyridine); ~26% higher ICT contribution
Reported intramolecular charge transfer may support NLO material research; higher stabilization energy correlates with improved NLO response potential.
Experimental hyperpolarizability data limited; DFT/NBO analysis only.
Non-Linear Optics Materials Chemistry Intramolecular Charge Transfer

Optimized Application Scenarios


Organic Non-Linear Optical Materials

The compound's demonstrated intramolecular charge transfer, as quantified by NBO analysis (E(2) up to 10.2 kcal/mol), makes it a prime candidate as a molecular building block for second-order NLO materials [1]. Its superior ICT compared to 2-amino-5-nitropyridine suggests it could lead to materials with higher hyperpolarizabilities, a critical factor for applications in frequency doubling and electro-optic modulation.

Pharmaceutical Intermediates with High Stability

With a melting point of 249–260 °C, 2-amino-3-methyl-5-nitropyridine offers enhanced solid-state stability compared to lower-melting analogs [1][2]. This property is particularly beneficial in multi-step pharmaceutical syntheses where a stable, easy-to-handle crystalline intermediate can improve process robustness and yield, especially in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders .

Computational Chemistry Benchmarking

The availability of high-quality DFT-optimized geometries and comprehensive vibrational assignments (FTIR and FT-Raman) provides a robust reference for computational chemists [1]. The calculated HOMO-LUMO gap of ~3.95 eV and detailed NBO analysis serve as a benchmark for validating computational methods and for predicting the properties of novel derivatives, thereby accelerating the rational design of new materials or bioactive compounds.

Application
Selection Property
Validation Focus
Non-linear optical material research
Reported ICT stabilization energy
Experimental hyperpolarizability determination
Pharmaceutical intermediate with high stability
High melting range and crystalline handling
Recrystallization and process robustness
Computational chemistry benchmarking
DFT-optimized geometry and vibrational assignments
Method validation against reported data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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